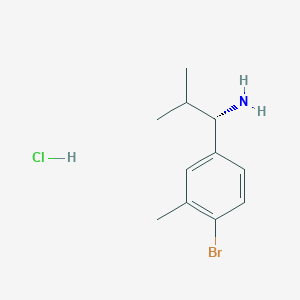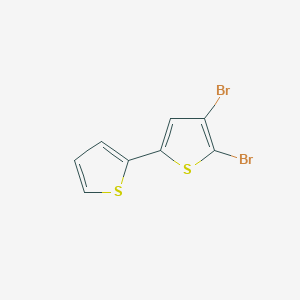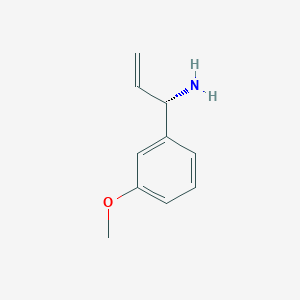![molecular formula C11H18N2 B13050562 (1R)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine](/img/structure/B13050562.png)
(1R)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine is an organic compound with a complex structure that includes a phenyl ring substituted with an isopropyl group and an ethane-1,2-diamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine typically involves the reaction of 4-isopropylbenzaldehyde with ethylenediamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The reaction conditions often include a solvent like methanol or ethanol and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization or chromatography to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding imines or amides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst or using hydride donors like lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides to form substituted amines or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Imines or amides.
Reduction: Secondary or tertiary amines.
Substitution: Substituted amines or amides.
Applications De Recherche Scientifique
(1R)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1R)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R)-1-[4-(Methylethyl)phenyl]ethanol: Similar structure but with a hydroxyl group instead of an amino group.
(1R)-1-[4-(Methylethyl)phenyl]ethanamine: Similar structure but with a single amino group.
(1R)-1-[4-(Methylethyl)phenyl]ethane-1,2-diol: Similar structure but with two hydroxyl groups.
Uniqueness
(1R)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of two amino groups allows for diverse chemical modifications and interactions, making it a versatile compound in various research and industrial contexts.
Propriétés
Formule moléculaire |
C11H18N2 |
|---|---|
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
(1R)-1-(4-propan-2-ylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C11H18N2/c1-8(2)9-3-5-10(6-4-9)11(13)7-12/h3-6,8,11H,7,12-13H2,1-2H3/t11-/m0/s1 |
Clé InChI |
HXPNABRPCXFBBN-NSHDSACASA-N |
SMILES isomérique |
CC(C)C1=CC=C(C=C1)[C@H](CN)N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C(CN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Dimethyl 2-((4AR,8AS)-2,2-dioxidotetrahydro-[1,3]dioxino[5,4-D][1,3,2]dioxathiin-6-YL)malonate](/img/structure/B13050494.png)







